

Firocoxib: A Comprehensive Technical Guide on Chemical Properties and Solubility

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Compound of Interest

Compound Name: *Firocoxib*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and solubility profile of **firocoxib**, a selective cyclooxygenase-2 (COX-2) inhibitor.^{[1][2][3]} The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the interplay between the drug's chemical nature and its behavior in various solvents.

Core Chemical Properties

Firocoxib is a white crystalline compound belonging to the coxib class of non-narcotic, non-steroidal anti-inflammatory drugs (NSAIDs).^[4] Its chemical structure and properties are fundamental to its pharmacokinetic and pharmacodynamic behavior.

Below is a summary of its key chemical identifiers and physicochemical properties.

Property	Value	Source
IUPAC Name	3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one	[1] [5]
Chemical Formula	C ₁₇ H ₂₀ O ₅ S	[1] [4] [6]
Molecular Weight	336.4 g/mol	[1] [4] [6]
CAS Number	189954-96-9	[1] [7]
Appearance	White to beige crystalline solid/powder	[4] [7]
Melting Point	78-80 °C	[2] [8]
XLogP3	2.2	[1] [9]
Purity	≥98% (by HPLC)	[7]

Solubility Profile

The solubility of **firocoxib** is a critical factor influencing its bioavailability, which is approximately 38% in fasted dogs.[\[4\]](#)[\[10\]](#) Its poor water solubility can limit oral absorption.[\[10\]](#) The following table summarizes the solubility of **firocoxib** in various solvents.

Solvent	Solubility	Temperature	Source
Deionized Water	4.77 ± 0.55 mg/L (after 2 h)	25 °C	[10]
Deionized Water	19.58 ± 0.35 mg/L (equilibrium at 24-48 h)	25 °C	[10]
Aqueous Buffers	Sparingly soluble	Not Specified	[7]
DMSO	~2 mg/mL	Not Specified	[7][11]
Dimethylformamide (DMF)	~2 mg/mL	Not Specified	[7][11]
DMSO:PBS (pH 7.2) (1:4)	~0.2 mg/mL	Not Specified	[7][11]
Methanol	Slightly soluble	Not Specified	[2]
Ethanol	20 mM	Not Specified	[12]
Chloroform	Slightly soluble	Not Specified	[2]
Ethyl Acetate	Slightly soluble	Not Specified	[2]

Experimental Protocols

The determination of **firocoxib**'s properties and its quantification in various matrices rely on established analytical methods.

3.1. Solubility Determination (Shake-Flask Method)

The aqueous solubility of **firocoxib** has been determined using the shake-flask method.[10]

- Objective: To determine the equilibrium solubility of **firocoxib** in deionized water.
- Procedure:
 - An excess amount of **firocoxib** is added to a flask containing deionized water at a controlled temperature (25 °C).[10]

- The flask is agitated for a set period to allow the system to reach equilibrium.
- Aliquots of the saturated solution are withdrawn at specified time points (e.g., 2 hours and 24-48 hours).[\[10\]](#)
- The withdrawn samples are filtered through a 0.45 µm filter to remove any undissolved solid particles.[\[10\]](#)
- The concentration of the dissolved **firocoxib** in the filtrate is then determined using UV-Vis spectrophotometry at a wavelength of 275 nm.[\[10\]](#)

3.2. Analytical Quantification and Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are primary methods for the analysis and quantification of **firocoxib**.

- High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method is used to determine **firocoxib** and its related substances in bulk drug batches.[\[13\]](#)[\[14\]](#)
 - Column: A short fused-core biphenyl column (e.g., HALO, 30 × 4.6 mm i.d., 2.7-µm particle size) is used for high-speed analysis.[\[13\]](#)
 - Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., 0.1% H₃PO₄ in water) and an organic phase (e.g., acetonitrile).[\[13\]](#)
 - Detection: UV detection at 240 nm is used for quantification against an external reference standard.[\[13\]](#)
 - Sample Preparation: **Firocoxib** is typically dissolved in a suitable organic solvent like acetonitrile.[\[13\]](#)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method is used for the quantitative analysis of **firocoxib** in biological matrices like plasma and urine.[\[15\]](#)[\[16\]](#)

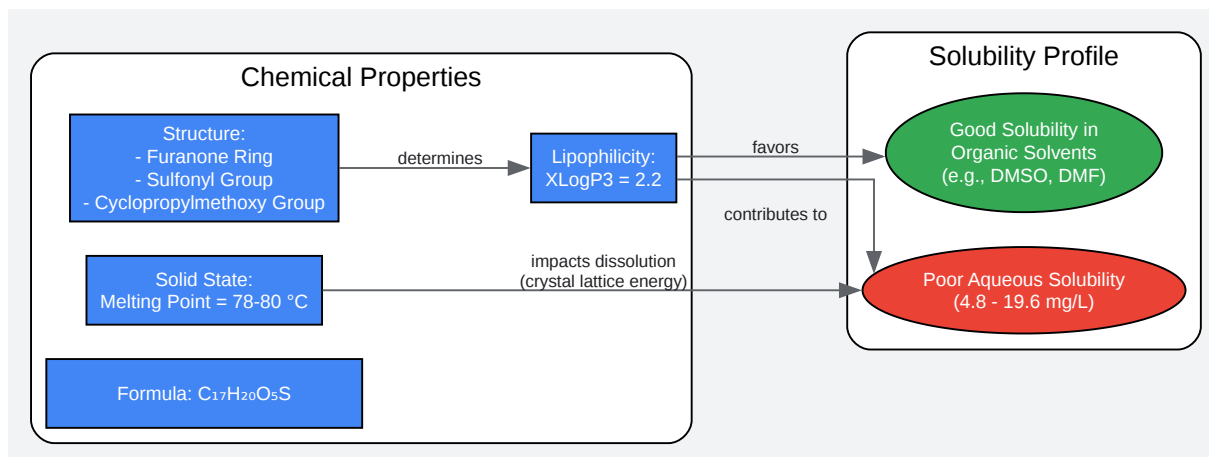
- Sample Preparation: A 200 μ L sample of plasma or urine is prepared using 96-well solid-phase extraction (SPE) plates.[\[15\]](#)
- Chromatography: Isocratic reversed-phase chromatography is performed on a column such as a Phenyl-Hexyl column.[\[15\]](#)
- Mobile Phase: A common mobile phase consists of acetonitrile and an ammonium formate buffer.[\[15\]](#)
- Quantification: The method provides high sensitivity, with a limit of quantification (LLOQ) of 1 ng/mL in plasma and 5 ng/mL in urine.[\[15\]](#)

3.3. Solid-State Characterization

Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are employed to investigate the solid-state properties of **firocoxib**, which can influence its dissolution and stability.[\[10\]](#)[\[17\]](#) These methods have been used to confirm the amorphous state of **firocoxib** when processed into electrospun fibers, a state that can enhance its dissolution performance.[\[10\]](#)[\[17\]](#)

Visualization of Physicochemical Relationships

The interplay between **firocoxib**'s chemical structure and its resulting solubility is crucial for formulation development. The following diagram illustrates this logical relationship.



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Caption: **Firocoxib**'s chemical properties influencing its solubility profile.

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